6-(piperazin-1-yl)-9H-purine
Overview
Description
6-(piperazin-1-yl)-9H-purine is a heterocyclic compound that features a purine ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The compound 6-(piperazin-1-yl)-9H-purine has been found to interact with Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various biological processes, including the regulation of neurotransmitter release and pain perception .
Mode of Action
The interaction of this compound with its targets results in significant changes in cellular activity. For instance, it acts as an antagonist at the Histamine H3 and Sigma-1 receptors . This means that it binds to these receptors and blocks their activity, which can lead to various downstream effects.
Biochemical Pathways
It is known that histamine h3 and sigma-1 receptors are involved in numerous cellular processes, including cell proliferation and apoptosis . Therefore, the antagonistic action of this compound on these receptors could potentially affect these processes.
Pharmacokinetics
It is known that similar compounds are extensively metabolized by cytochrome p450 3a4 . This could impact the bioavailability of this compound, as cytochrome P450 3A4 is a major enzyme involved in drug metabolism and elimination.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. For instance, one study found that a similar compound induced apoptosis in MCF-7 breast cancer cells . This suggests that this compound could potentially have similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce cytochrome P450 3A4 could affect the metabolism and hence the efficacy of this compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperazin-1-yl)-9H-purine typically involves the reaction of a purine derivative with piperazine. One common method is the nucleophilic substitution reaction where 6-chloropurine is reacted with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
6-(piperazin-1-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Another heterocyclic compound with a piperazine moiety, known for its antibacterial activity.
4-(piperazin-1-yl)-quinoline: A compound with a similar structure, used in the development of antimalarial drugs.
Uniqueness
6-(piperazin-1-yl)-9H-purine is unique due to its purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and nucleosides. This uniqueness makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
6-piperazin-1-yl-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9/h5-6,10H,1-4H2,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNVVVLETZYYJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.